5-Tert-butyl-1,2,4-triazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-7(2,3)5-4-9-11-6(8)10-5/h4H,1-3H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGYNAJPHDUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Tert Butyl 1,2,4 Triazin 3 Amine
Electrophilic Substitution Reactions on the Triazine Ring
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring generally makes it resistant to electrophilic substitution reactions. The ring nitrogen atoms withdraw electron density, deactivating the carbon atoms towards attack by electrophiles. However, the reactivity can be influenced by the nature and position of substituents on the ring. In the case of 5-tert-butyl-1,2,4-triazin-3-amine, the amino group at C-3 is an electron-donating group, which could potentially activate the ring towards electrophilic attack. Conversely, the bulky tert-butyl group at C-5 may sterically hinder the approach of electrophiles.
Detailed studies on direct electrophilic substitution on the triazine ring of this specific compound are not extensively documented in the provided search results. However, related research on other substituted triazines provides some insights. For instance, electrophilic attack on a pyrazolo[5,1-c] researchgate.netresearchgate.netgoogle.comtriazine system, which contains a fused pyrazole (B372694) ring, occurs at various positions depending on the electrophile and reaction conditions. researchgate.net This suggests that the electronic and steric environment of the entire molecule plays a crucial role in directing electrophilic attack.
Nucleophilic Attack and Addition Reactions on the 1,2,4-Triazine Nucleus
The electron-deficient character of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack. This is a common reaction pathway for this class of heterocycles. nih.govtandfonline.com
The C-5 and C-6 positions of the 1,2,4-triazine ring are generally the most electron-deficient and, therefore, the primary sites for nucleophilic attack. The addition of a nucleophile at these positions can lead to the formation of a stable anionic σ-complex, which can then undergo further reactions such as ring opening or substitution.
In the context of this compound, the presence of the tert-butyl group at C-5 would be expected to sterically hinder nucleophilic attack at this position. Consequently, the C-6 position would be a more likely site for nucleophilic addition. Research on related 1,2,4-triazines confirms that nucleophilic addition often occurs at the C-5 or C-6 position, leading to a variety of products. researchgate.netresearchgate.net
The tert-butyl group at the C-5 position exerts a significant steric influence on the reactivity of the triazine ring. This bulky group can hinder the approach of nucleophiles to the C-5 position, thereby directing them to other sites on the ring, such as C-6. This steric hindrance can also affect the rate of reaction, potentially slowing it down compared to less substituted triazines.
Furthermore, the tert-butyl group can influence the stability of intermediates formed during nucleophilic attack. The electron-donating nature of the tert-butyl group, through hyperconjugation, might slightly reduce the electron deficiency of the ring, but its steric effects are generally more dominant in directing the regioselectivity of nucleophilic reactions. Studies on other tert-butyl substituted heterocyclic systems have demonstrated the profound impact of this group on reaction outcomes. researchgate.netnih.gov
Reactivity of the Exocyclic 3-Amine Functional Group
The exocyclic amino group at the C-3 position of this compound is a key site for chemical modification. It can undergo a variety of reactions typical of primary amines.
The amino group can be readily alkylated or acylated to introduce a wide range of substituents. rcsi.science These reactions typically proceed via nucleophilic attack of the amino nitrogen on an electrophilic carbon atom of an alkyl halide or an acylating agent.
Table 1: Examples of Alkylation and Acylation Reactions
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 7-amino-1-benzyl-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c] researchgate.netresearchgate.netgoogle.comtriazine-8-carbonitrile | Butyl bromide | 1-benzyl-9-butyl-3-tert-butylpyrimido[4′,5′:3,4]pyrazolo[5,1-c] researchgate.netresearchgate.netgoogle.comtriazine-4,10(1H,9H)-dione | rcsi.science |
These modifications can be used to synthesize new derivatives with altered physical, chemical, and biological properties.
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The formation of imines is a versatile method for introducing new functionalities and building more complex molecular architectures. For example, condensation with various aldehydes can lead to a diverse library of imine derivatives. pensoft.net
Table 2: Examples of Condensation and Imine Formation
| Triazine Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| 4-amino-6-tert-butyl-3-hydrazinyl-4H- researchgate.netresearchgate.netgoogle.comtriazin-5-one | Various aldehydes | Ylidenes | pensoft.net |
These reactions are fundamental in the synthesis of various heterocyclic systems and have been employed to create compounds with potential biological activities. umich.eduresearchgate.net
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided.
The public domain and scientific databases contain a significant lack of specific research data for this exact molecule concerning the requested topics of:
Mechanistic Elucidation of Key Reactions(including Transition State Analysis and Kinetic/Thermodynamic Studies)
While research exists for related structures, such as other substituted 1,2,4-triazines, 1,2,4-triazin-5-ones, or fused heterocyclic systems containing a triazine ring, this information does not apply directly to this compound. nih.govresearchgate.netsemanticscholar.org Providing information on these related compounds would violate the strict requirement to focus solely on the specified molecule.
Consequently, the generation of a scientifically accurate and informative article that strictly follows the provided outline is not feasible with the currently available data.
Derivatization Strategies and Analog Development Based on 5 Tert Butyl 1,2,4 Triazin 3 Amine Scaffold
Synthesis of Substituted 5-Tert-butyl-1,2,4-triazine-3-amine Derivatives
The synthesis of derivatives from the primary 5-tert-butyl-1,2,4-triazin-3-amine scaffold involves targeted modifications at three key regions: the tert-butyl group, the unsubstituted positions on the triazine ring, and the amino moiety at the C-3 position.
Direct chemical modification of the tert-butyl group at the C-5 position of the 1,2,4-triazine (B1199460) ring is synthetically challenging due to its steric bulk and the chemical inertness of its C-H bonds. The stability of this group generally precludes facile functionalization without harsh reaction conditions that would likely degrade the heterocyclic core. Consequently, the scientific literature does not prominently feature derivatization at this site. Instead, diversity is typically achieved by incorporating analogs of the tert-butyl group during the initial synthesis of the triazine ring, rather than by post-synthetic modification.
The 1,2,4-triazine ring has an unsubstituted carbon atom at the C-6 position, which is a primary site for introducing new functional groups. The electron-deficient nature of the triazine ring activates it towards certain reactions. Organometallic reagents, for instance, can be used for selective functionalization. Studies on the reactivity of the 1,2,4-triazine nucleus show that every position (C-3, C-5, and C-6) is active in addition reactions with Grignard reagents, with the C-5 position being the most active. researchgate.net
Palladium-catalyzed cross-coupling reactions are also an effective method for functionalizing the triazine core. researchgate.net For instance, the Buchwald-Hartwig amination can be used to introduce various amino groups onto the triazine scaffold, demonstrating a versatile approach for creating a library of derivatives. researchgate.net While these methods are generally applicable to 1,2,4-triazines, their specific application to the C-6 position of the this compound scaffold allows for the synthesis of diverse analogs. researchgate.netnih.gov
The C-3 position offers significant opportunities for derivatization. One common strategy involves starting with a 3-thiomethyl or 3-halo-1,2,4-triazine precursor, which can then undergo nucleophilic substitution or cross-coupling reactions to introduce a wide array of functionalities.
A notable method is the Liebeskind–Srogl (L-S) cross-coupling reaction, which has been successfully employed for the late-stage modification of C-3 thiomethyl triazinium salts with various boronic acids. nih.govacs.org This palladium-catalyzed reaction enables the incorporation of a diverse range of aryl groups at the C-3 position in good to very good yields. nih.govacs.org
Another approach involves converting the 3-amino group into a more reactive handle, such as a hydrazinyl group. For example, 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one can be synthesized and subsequently reacted with a wide range of carbonyl compounds to form hydrazone derivatives. pensoft.net This method significantly expands the chemical space accessible from the parent scaffold. pensoft.netacs.org
The table below summarizes various substituents that have been introduced at the C-3 position of the 1,2,4-triazine ring and the synthetic methods employed.
| Precursor Scaffold | Reaction Type | Reagents | C-3 Substituent Introduced | Reference |
| C₅-aryl-C₃-thiomethyl triazinium salt | Liebeskind-Srogl Cross-Coupling | Various aryl boronic acids (e.g., p-tolyl, p-chloro, p-methoxy) | Aryl groups | nih.govacs.org |
| C₅-aryl-C₃-thiomethyl triazinium salt | Stille Cross-Coupling | Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane | Dihydropyran moiety | nih.govacs.org |
| 4-Amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Hydrazone formation | Various aldehydes/ketones (e.g., benzaldehyde, 2-hydroxybenzaldehyde) | Substituted hydrazones | pensoft.net |
| 3-Chloro-benzo[e] researchgate.netnih.govaessweb.comtriazine | Nucleophilic Aromatic Substitution | Morpholine | Morpholinyl | acs.org |
| 3-Iodo-benzo[e] researchgate.netnih.govaessweb.comtriazine | Sonogashira Coupling | Phenylacetylene | Phenylethynyl | acs.org |
| 3-Iodo-benzo[e] researchgate.netnih.govaessweb.comtriazine | Suzuki Coupling | 2-Thienylboronic acid | 2-Thienyl | acs.org |
Generation of Fused Heterocyclic Systems Containing the 1,2,4-Triazine Moiety
Fusing the 5-tert-butyl-1,2,4-triazine scaffold with other heterocyclic rings is a powerful strategy to create rigid, polycyclic structures with novel properties. These annulated systems can significantly alter the molecule's conformation and electronic distribution.
One prominent method involves the condensation of a substituted isatin, such as 5-tert-butylisatin, with thiosemicarbazide. researchgate.net This reaction leads to the formation of researchgate.netnih.govaessweb.comtriazino[5,6-b]indole derivatives, effectively fusing the triazine ring with an indole (B1671886) system. researchgate.net Similarly, condensing 5-tert-butylisatin with benzene-1,2-diamine yields indolo[2,3-b]quinoxaline systems. researchgate.net
Another important class of fused systems are the pyrazolo[5,1-c] researchgate.netnih.govaessweb.comtriazines, which can be synthesized through the cyclocondensation of precursors like 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives. researchgate.net Furthermore, 1,2,4-triazines can participate as the diene component in inverse electron demand aza-Diels-Alder reactions with various dienophiles, leading to the formation of fused pyridine (B92270) and other polycyclic systems. researchgate.net
The table below showcases examples of fused heterocyclic systems derived from or related to the 1,2,4-triazine core.
| Fused System | Synthetic Approach | Precursors | Reference |
| researchgate.netnih.govaessweb.comTriazino[5,6-b]indole | Condensation/Cyclization | 5-tert-Butylisatin, Thiosemicarbazide | researchgate.net |
| Indolo[2,3-b]quinoxaline | Condensation/Cyclization | 5-tert-Butylisatin, Benzene-1,2-diamine | researchgate.net |
| Pyrazolo[5,1-c] researchgate.netnih.govaessweb.comtriazine | Cyclocondensation | 4-Amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one, Cyanoacetic acid derivatives | researchgate.net |
| Pyrrolo[2,1-f] researchgate.netnih.govaessweb.comtriazine | Cyclization | 1,2,4-Triazinium salts, α-haloketones | mdpi.com |
| Fused Pyridines | Aza-Diels-Alder Reaction | 1,2,4-Triazine, Dienophiles (e.g., oxazoles) | researchgate.net |
Stereoselective Synthesis of Chiral Analogs (if applicable)
The introduction of chirality into the this compound framework can be critical for applications where specific stereoisomers exhibit differential activity. While the literature does not extensively detail the stereoselective synthesis of chiral analogs for this specific scaffold, general principles of asymmetric synthesis are applicable.
Stereoselectivity can be achieved through several established methods:
Use of Chiral Starting Materials: Incorporating a chiral building block during the initial synthesis of the triazine ring is a direct approach. For example, starting with a chiral α-keto acid could lead to a triazine with a defined stereocenter. Chiral monoterpenes are often used as synthons in the asymmetric synthesis of various heterocyclic compounds. beilstein-journals.org
Chiral Auxiliaries: Attaching a removable chiral auxiliary to the triazine scaffold can direct the stereochemical outcome of a subsequent reaction. The Ellman auxiliary (tert-butanesulfinamide) is a well-known example used for the asymmetric synthesis of chiral amines. nih.gov
Asymmetric Catalysis: Employing a chiral catalyst, either a metal complex with a chiral ligand or a chiral organocatalyst, can induce enantioselectivity in a reaction. For instance, the stereoselective oxidation of prochiral sulfides to chiral sulfoxides is a well-developed method. acs.org
Conjugate Addition of Chiral Reagents: The conjugate addition of chiral lithium amides to α,β-unsaturated esters is a known method for creating chiral β-amino acids, demonstrating excellent stereoselectivity. beilstein-journals.org This principle could be adapted to triazine-containing Michael acceptors.
These strategies provide a roadmap for the potential development of chiral analogs of this compound, even if specific examples are not yet prevalent.
Combinatorial Chemistry and Library Synthesis Approaches
The 1,2,4-triazine scaffold is well-suited for combinatorial chemistry and the synthesis of large compound libraries. Its structure allows for the introduction of diversity at multiple points (C-3, C-5, C-6, and the N-1, N-2, or N-4 positions), making it an attractive core for high-throughput synthesis and screening.
Solid-phase synthesis is a particularly powerful tool for library generation. For example, a resin-bound amine can be converted to a polymer-bound guanidine, which is then cyclized to form a triazinedione. nih.gov Further diversity can be introduced through subsequent reactions like Mitsunobu alkylation, allowing for an iterative combinatorial approach. nih.gov
The related 1,3,5-triazine (B166579) (s-triazine) scaffold, often starting from cyanuric chloride, is a classic example of a privileged structure in combinatorial chemistry due to the ability to perform sequential nucleophilic substitutions. rsc.orggoogle.com The principles of generating diversity through sequential reactions are also applicable to the 1,2,4-triazine system.
DNA-Encoded Library (DEL) technology has also utilized triazine-based scaffolds. nih.gov In one example, a triazine core was installed on an oligonucleotide, followed by cycles of chemical reactions to introduce diverse building blocks, including structurally related amines like 5-tert-butyl-1H-pyrazole-3-amine. nih.gov This approach allows for the creation and screening of massive libraries, demonstrating the utility of the triazine core and its substituted building blocks in modern drug discovery platforms. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Tert Butyl 1,2,4 Triazin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 5-Tert-butyl-1,2,4-triazin-3-amine, a combination of one- and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The tert-butyl group, containing nine chemically equivalent protons, would produce a sharp, intense singlet. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift and broadness of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The sole proton on the triazine ring (H-6) is expected to appear as a singlet in the aromatic or heteroaromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon framework. Key signals would include those for the three carbons of the triazine ring (C-3, C-5, and C-6), with their chemical shifts influenced by the nitrogen atoms and the substituents. The C-3 and C-5 carbons, being attached to nitrogen and the amino and tert-butyl groups respectively, would appear at lower field compared to the C-6 carbon. The tert-butyl group would exhibit two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analyses of 3-amino-1,2,4-triazole, various 1,2,4-triazine (B1199460) derivatives, and compounds containing tert-butyl groups. nih.govnih.govpensoft.net
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.4 - 1.5 (s, 9H) | ~28 - 30 (CH₃) |
| -C(CH₃)₃ | - | ~37 - 40 (Quaternary C) |
| -NH₂ | ~4.5 - 6.0 (br s, 2H) | - |
| C3-NH₂ | - | ~155 - 165 |
| C5-tBu | - | ~165 - 175 |
| C6-H | ~8.5 - 9.5 (s, 1H) | ~145 - 155 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. tdx.cat
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be of limited use due to the prevalence of singlet signals. However, it would definitively confirm the absence of coupling for the H-6 and tert-butyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for C-6 (by correlation to the H-6 singlet) and the methyl carbons of the tert-butyl group (by correlation to the intense tert-butyl proton singlet).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key expected correlations for this compound would include:
The tert-butyl protons correlating to the C-5 and the quaternary carbon of the tert-butyl group.
The H-6 proton correlating to C-5 and potentially the C-3 carbon.
The amine protons correlating to the C-3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A potential NOESY correlation could be observed between the H-6 proton and the protons of the tert-butyl group, which would confirm their spatial proximity on the triazine ring. tdx.cat
¹⁴N NMR for Heterocyclic Nitrogen Environments
Nitrogen-14 is the most abundant nitrogen isotope (99.6%), but it is a quadrupolar nucleus, which often results in very broad NMR signals. huji.ac.il Despite this, ¹⁴N NMR can be a useful tool for characterizing the different nitrogen environments in small, symmetric molecules. huji.ac.ilacs.org In this compound, there are three distinct nitrogen atoms within the triazine ring (N-1, N-2, N-4) and one in the exocyclic amino group. Their electronic environments differ, which should lead to distinct chemical shifts. However, due to the low symmetry and molecular size, significant line broadening is expected, potentially making resolution difficult. huji.ac.il Additivity rules have been developed to predict nitrogen chemical shifts in azines based on the interactions between adjacent nitrogen atoms. iaea.org More sensitive, though less direct, information can often be obtained via ¹H-¹⁵N HMBC experiments on samples with natural ¹⁵N abundance. researchgate.net
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the tert-butyl group would be observed just below 3000 cm⁻¹. The C=N and N=N stretching vibrations of the 1,2,4-triazine ring typically appear in the 1500-1650 cm⁻¹ fingerprint region. mdpi.com Additionally, N-H bending vibrations for the amino group would be expected around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The symmetric stretching of the triazine ring and the skeletal vibrations of the tert-butyl group would be expected to produce strong signals in the Raman spectrum.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Predicted values are based on analyses of 3-amino-1,2,4-triazine and other triazine derivatives. nih.govnih.govnist.govresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |
| C-H Stretch (tert-butyl) | 2850 - 2980 | Strong | Strong |
| N-H Bend | 1590 - 1650 | Medium-Strong | Weak |
| C=N / N=N Ring Stretch | 1500 - 1650 | Strong | Medium |
| C-H Bend (tert-butyl) | 1365 - 1470 | Strong | Medium |
| C-N Stretch | 1200 - 1350 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
HRMS is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For C₇H₁₂N₄ (the molecular formula for this compound), the calculated exact mass would be determined to several decimal places, allowing for unambiguous formula confirmation.
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For tert-butylated aromatic and heteroaromatic compounds, a very common and prominent fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. pearson.com This [M-15]⁺ ion is often the base peak in the spectrum. Further fragmentation of the triazine ring could also occur, although deamination is not always a primary fragmentation channel for such compounds. nih.govarkat-usa.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Ion | Formula | Description | Predicted Relative Abundance |
|---|---|---|---|
| [M]⁺ | [C₇H₁₂N₄]⁺ | Molecular Ion | Medium |
| [M-15]⁺ | [C₆H₉N₄]⁺ | Loss of a methyl radical (•CH₃) | High (likely base peak) |
| [M-56]⁺ | [C₃H₄N₄]⁺ | Loss of isobutylene (B52900) (C₄H₈) | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available, analysis of related structures, such as 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and various pyrazolo[5,1-c] nih.govrsc.orgsigmaaldrich.comtriazines, allows for a detailed prediction of its structural features. ejournal.bynih.govresearchgate.net
The 1,2,4-triazine ring is expected to be essentially planar due to its aromatic character. researchgate.netmdpi.com The bond lengths within the ring will reflect the hybrid C-N, C=N, and N-N bonds. The exocyclic C3-N and C5-C bonds will connect the amino and tert-butyl groups to the heterocyclic core.
A critical feature of the crystal structure would be the formation of intermolecular hydrogen bonds. The two protons of the primary amine group can act as hydrogen bond donors, while the nitrogen atoms of the triazine ring (N-1, N-2, N-4) can act as acceptors. This would likely lead to the formation of extended networks, such as chains or dimers, which stabilize the crystal lattice. researchgate.net The bulky tert-butyl group will also play a significant role in dictating the molecular packing in the crystal. rsc.org
Table 4: Predicted Crystallographic Parameters and Structural Features for this compound Based on data from related substituted 1,2,4-triazine structures. ejournal.bynih.govresearchgate.netmdpi.com
| Parameter | Predicted Value / Feature |
|---|---|
| Triazine Ring Geometry | Planar |
| Predicted Bond Length C3-N(amino) | ~1.34 - 1.37 Å |
| Predicted Bond Length C5-C(t-butyl) | ~1.50 - 1.54 Å |
| Key Intermolecular Interaction | N-H···N hydrogen bonding |
| Likely Supramolecular Motif | Hydrogen-bonded chains or dimers |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of aminotriazines is predominantly governed by a network of intermolecular hydrogen bonds, which dictate the crystal packing.
Hydrogen Bonding: Hydrogen bonds are a crucial type of non-covalent interaction that occurs when a hydrogen atom attached to an electronegative atom (like nitrogen) interacts with another electronegative atom nih.govkhanacademy.org. In the case of this compound, the primary amine (-NH₂) group and the nitrogen atoms within the triazine ring are key participants in forming these bonds. The amine group provides two hydrogen bond donors (N-H), while the ring nitrogen atoms act as hydrogen bond acceptors cambridgemedchemconsulting.com.
Crystal structure analyses of related compounds confirm this behavior. For example, 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one forms chains in the crystal lattice through intermolecular N—H⋯O hydrogen bonds researchgate.net. Similarly, it is expected that this compound molecules will self-assemble via N-H···N intermolecular hydrogen bonds, linking molecules into one-, two-, or three-dimensional supramolecular networks. These interactions are fundamental in stabilizing the crystal structure mdpi.com.
The table below summarizes common hydrogen bond interactions observed in related aminotriazine (B8590112) structures.
| Donor Group | Acceptor Atom/Group | Interaction Type | Reference |
| Amine (N-H) | Ring Nitrogen (N) | Intermolecular N-H···N | cambridgemedchemconsulting.com |
| Amine (N-H) | Carbonyl Oxygen (C=O) | Intermolecular N-H···O | researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The electronic properties of 1,2,4-triazine derivatives have been investigated using UV-Vis and fluorescence spectroscopy, revealing characteristics typical of nitrogen-containing aromatic heterocycles.
UV-Vis Absorption: Derivatives of 1,2,4-triazine generally exhibit absorption maxima in the UV region, typically between 250 and 400 nm researchgate.netnih.gov. These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated system. The amino group at the C3 position acts as an electron-donating group, which can cause a bathochromic (red) shift in the absorption wavelength compared to the unsubstituted triazine core.
Studies on various aminotriazines show characteristic absorption bands influenced by the specific substitution pattern on the ring aip.org. The table below presents UV-Vis absorption data for several 1,2,4-triazine derivatives, illustrating the typical absorption ranges.
| Compound | Solvent | λmax (nm) | Transition Type (Probable) | Reference |
| 5,6-diphenyl-1,2,4-triazin-3-amine | Methanol | 390, 332, 282 | π→π* / n→π | nih.gov |
| 5,6-diphenyl-1,2,4-triazin-3(4H)-thione | Methanol | 400 | π→π / n→π | nih.gov |
| Aromatic Aminotriazine Derivatives | Dichloromethane | ~270-305 | π→π | researchgate.net |
Fluorescence Spectroscopy: The fluorescence properties of triazines are highly dependent on their molecular structure. Many 1,2,4-triazine derivatives are used in materials science as electron-acceptor compounds for optoelectronic devices mdpi.com. The emission characteristics, including quantum yield and Stokes shift, are influenced by factors such as solvent polarity and the presence of electron donor-acceptor systems within the molecule scispace.com. For instance, certain 1,3,5-triazine (B166579) derivatives with strong donor-acceptor character exhibit significant Stokes shifts and positive solvatofluorism, where the emission wavelength shifts to longer wavelengths in more polar solvents scispace.com. While specific fluorescence data for this compound is not available, its potential as a fluorophore would be enhanced by derivatization to create a more pronounced intramolecular charge-transfer character.
Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism)
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light.
However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, in an achiral solvent, it will not produce an ECD signal.
An ECD spectrum could only be induced under specific circumstances:
Chiral Derivatization: If the amine group is derivatized with a chiral auxiliary, the resulting molecule would be chiral and thus ECD-active. This approach is sometimes used to determine the absolute configuration of chiral amines, where the triazine core acts as a chromophore acs.org.
Chiral Environment: An ECD signal can sometimes be observed for an achiral molecule if it is placed in a chiral environment, such as when complexed with a chiral host molecule or dissolved in a chiral solvent nih.gov.
Light-Induced Chirality: Advanced techniques using circularly-polarized laser pulses can transiently induce electronic chiral currents even in achiral molecules, which can be detected by time-resolved ECD spectroscopy arxiv.orgmpg.de.
As of now, there are no published studies applying chiroptical techniques to this compound.
Computational and Theoretical Chemistry Studies on 5 Tert Butyl 1,2,4 Triazin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like 5-tert-butyl-1,2,4-triazin-3-amine. DFT calculations can elucidate a wide range of molecular properties, from the fundamental electronic structure to the prediction of spectroscopic signatures. For a comprehensive analysis, calculations would typically be performed using a functional such as B3LYP or M06-2X, paired with a suitable basis set like 6-311G*.
DFT calculations can map the electron density surface of this compound, revealing the distribution of charge across the molecule. The nitrogen-rich 1,2,4-triazine (B1199460) ring is inherently electron-deficient, which significantly influences the molecule's electronic properties. The amino group at the 3-position is expected to act as an electron-donating group, pushing electron density into the triazine ring. Conversely, the tert-butyl group at the 5-position has a mild electron-donating effect through induction.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is likely to be localized primarily on the amino group and the triazine ring, indicating these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed across the triazine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. worldscientific.com
A molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential, likely around the nitrogen atoms of the triazine ring, indicate areas prone to electrophilic attack. Regions of positive potential would be expected around the amino group's hydrogen atoms.
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for assigning experimental spectra. The predicted chemical shifts for the protons and carbons in the tert-butyl group and the triazine ring would be benchmarked against a standard like tetramethylsilane (B1202638) (TMS). pensoft.netrsc.org
IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with an experimental infrared (IR) spectrum. Key predicted vibrational modes would include the N-H stretching of the amino group, C-H stretching of the tert-butyl group, and the characteristic stretching and bending modes of the triazine ring. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. The transitions would likely involve π-π* and n-π* transitions within the triazine ring system, influenced by the amino and tert-butyl substituents. nih.gov
Table 1: Predicted Spectroscopic Data for this compound This table is based on theoretical calculations and typical values for similar compounds.
| Parameter | Predicted Value |
|---|---|
| 1H NMR (ppm) | |
| tert-butyl protons | 1.3 - 1.5 |
| NH2 protons | 5.5 - 6.5 |
| 13C NMR (ppm) | |
| C(CH3)3 | 28 - 30 |
| C(CH3)3 | 35 - 40 |
| C3 | 155 - 160 |
| C5 | 160 - 165 |
| C6 | 145 - 150 |
| IR (cm-1) | |
| N-H stretch | 3300 - 3500 |
| C-H stretch (tert-butyl) | 2900 - 3000 |
| C=N stretch (triazine) | 1500 - 1600 |
| UV-Vis λmax (nm) | 250 - 300 |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, including conformational searches using molecular mechanics or DFT, are essential for understanding the three-dimensional structure and flexibility of this compound. The primary focus of a conformational analysis would be the rotational barrier of the tert-butyl group around the C5-C bond. While free rotation is generally expected, there may be preferred orientations that minimize steric hindrance with the adjacent nitrogen atom of the triazine ring. The planarity of the triazine ring itself is another point of interest, as minor puckering can occur. researchgate.net The orientation of the amino group at the 3-position is also a key conformational feature.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound, likely through a condensation reaction, could be modeled to identify transition states and intermediates. nih.gov This would provide insights into the reaction kinetics and help optimize reaction conditions. Furthermore, the metabolic pathways of this compound could be explored by modeling its interaction with metabolic enzymes, such as cytochrome P450s. Computational approaches can predict the most likely sites of metabolism, for example, oxidation of the tert-butyl group or the amino group.
Quantitative Structure-Activity Relationship (QSAR) Model Development (purely computational, not linked to clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In a purely computational context, a QSAR model for a series of 1,2,4-triazine analogs, including this compound, could be developed. worldscientific.com This involves calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each compound in the series. These descriptors would then be correlated with a computationally predicted activity, such as binding affinity to a hypothetical protein target, using statistical methods like multiple linear regression or partial least squares. rsc.org Such a model could then be used to predict the activity of new, unsynthesized triazine derivatives, thereby guiding the design of compounds with potentially enhanced properties. rsc.org
Computational and Theoretical Analysis of this compound Remains Unexplored in Scientific Literature
Despite a comprehensive search of scientific databases and computational chemistry literature, no specific studies detailing the molecular docking simulations, binding modes, interaction energies, ligand efficiency, or lipophilicity analysis for the chemical compound this compound have been identified.
While the 1,2,4-triazine scaffold is a subject of considerable interest in medicinal chemistry, current research focuses on derivatives with different substitution patterns. For instance, extensive computational work, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, has been performed on various other 1,2,4-triazine-based compounds. These include investigations into:
3,5,6-trisubstituted 1,2,4-triazines as potential antagonists for the G-protein-coupled receptor 84 (GPR84). acs.orgnih.govresearchgate.net
Fused 1,2,4-triazine derivatives as inhibitors of the CYP1A1 enzyme. worldscientific.com
5,6-diphenyl-1,2,4-triazin-3-amine derivatives as antagonists for the adenosine (B11128) A2A receptor. acs.orgnih.gov
3-amino-1,2,4-triazin-5(2H)-one derivatives as Fyn kinase inhibitors. tandfonline.com
These studies often involve detailed in silico analysis, including the prediction of how these molecules might interact with their respective biological targets and an evaluation of their drug-like properties through metrics such as ligand efficiency and lipophilicity. acs.orgnih.govscispace.combiorxiv.org
However, the specific compound of interest, This compound , does not appear as a subject of such dedicated computational analysis in the available literature. Public chemical databases provide basic computed properties for isomers like 5-tert-butyl-4H-1,2,4-triazol-3-amine, but this does not extend to the detailed theoretical interaction studies requested. nih.gov
Consequently, without any published research on the molecular docking or ligand efficiency of this compound, it is not possible to provide an article on its computational and theoretical chemistry as outlined. The scientific community has yet to direct its focus to the specific theoretical interaction profile of this particular compound.
Applications of 5 Tert Butyl 1,2,4 Triazin 3 Amine As a Chemical Probe or Synthetic Building Block
Role as a Key Intermediate in Multi-Step Organic Synthesis
The 1,2,4-triazine (B1199460) scaffold is a privileged structure in medicinal chemistry, and 5-tert-butyl-1,2,4-triazin-3-amine provides a readily accessible entry point to a diverse range of substituted triazine derivatives. nih.govijpsr.infonih.gov Its utility as a key intermediate stems from the reactivity of the amino group and the potential for further functionalization of the triazine ring.
Precursor to Other Triazine Derivatives
This compound is a foundational precursor for the synthesis of a multitude of other triazine derivatives. The amino group can be readily modified or replaced, and the triazine ring itself can undergo various substitution reactions. This allows for the systematic exploration of the chemical space around the triazine core, leading to the development of novel compounds with tailored properties.
One significant application is in the development of potent and selective antagonists for various G-protein-coupled receptors (GPCRs). For instance, derivatives of this compound have been investigated as antagonists for the GPR84 receptor, which is implicated in inflammatory and fibrotic diseases. nih.gov The synthesis of these antagonists often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide, where the triazine moiety forms a core structural element. nih.gov
Furthermore, this compound serves as a starting material for the synthesis of herbicides. A notable example is the synthesis of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one, a key intermediate for the herbicide metribuzin. researchgate.net The synthetic pathway involves the reaction of a related compound, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one, with dimethyl sulfate. chemrxiv.org This highlights the industrial relevance of this class of compounds.
The table below summarizes examples of triazine derivatives synthesized from precursors related to this compound.
| Precursor/Related Compound | Reaction | Resulting Derivative | Application |
| 5-tert-butyl-isatin | Condensation with thiosemicarbazide | 8-(t-butyl)-5H- nih.govroyalsocietypublishing.orgrsc.orgtriazino[5,6-b]indole-3-thiol | Synthesis of novel heterocyclic systems researchgate.net |
| 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one | Methylation | 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one | Herbicide intermediate chemrxiv.org |
| 1,2-dicarbonyl compounds | Condensation with acid hydrazides | 3,5,6-Trisubstituted 1,2,4-triazines | GPR84 receptor antagonists nih.gov |
Involvement in Divergent Synthesis Pathways
The structure of this compound allows for its use in divergent synthetic strategies, where a single starting material is converted into a variety of structurally distinct products. The presence of multiple reaction sites—the amino group and the nitrogen atoms within the triazine ring—enables chemists to selectively introduce different functional groups, leading to a library of diverse compounds.
For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. Simultaneously, the triazine ring can be functionalized through nucleophilic aromatic substitution or cross-coupling reactions at other positions, often after conversion of the amine to a different functional group. This divergent approach is particularly valuable in drug discovery for generating a wide range of analogues for structure-activity relationship (SAR) studies. acs.org
A Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes with triazinanes (hexahydro-1,3,5-triazines) demonstrates a divergent synthesis of cyclobutyl and biscyclobutenyl amines. chemrxiv.org While not directly involving this compound, this showcases the potential of triazine-related compounds in complex synthetic transformations leading to diverse molecular architectures. chemrxiv.org The ability to generate multiple products from a common intermediate is a powerful tool in modern organic synthesis.
Utilization in Transition Metal Catalysis (e.g., as a Ligand or Co-catalyst)
The nitrogen-rich 1,2,4-triazine core of this compound and its derivatives makes them attractive candidates for use as ligands in transition metal catalysis. The nitrogen atoms can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes.
While direct catalytic applications of this compound itself are not extensively documented, related 1,2,4-triazine derivatives have been successfully employed as ligands. For instance, hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5(4H)-one have been used to synthesize complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). ajrconline.org These complexes have been characterized and studied for their potential applications, with the triazine ring's nitrogen atoms participating in the coordination with the metal ions. ajrconline.org
Furthermore, 1,3,5-triazine-based ligands have been used to create polynuclear metal complexes that exhibit catalytic activity in oxidation reactions. uu.nl The modular synthesis of these ligands, often starting from cyanuric chloride, allows for the creation of dendritic structures that can encapsulate metal ions and influence their catalytic properties. uu.nl The principles demonstrated with 1,3,5-triazines can be conceptually extended to the 1,2,4-triazine scaffold. The π-deficient nature of the triazine ring can also be exploited in metal-ligand cooperative catalysis. acs.org
The table below provides examples of transition metal complexes with triazine-based ligands.
| Triazine Ligand | Metal Ion | Application |
| 6-tert-butyl-4-{[1-(2-methoxyphenyl)ethylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | Cu(II), Co(II), Ni(II), Zn(II) | Synthesis of coordination complexes ajrconline.org |
| 1,3,5-triazine-derived polydentate ligands | Copper(II) | Catalysis of catechol oxidation uu.nl |
| Dihydro-1,2,4-triazin-6-one derivative | Copper(II) | Structural characterization of metal complexes scilit.com |
Application in Material Science Research (e.g., as a Monomer or Component in Supramolecular Assemblies)
The rigid, aromatic structure and the presence of multiple hydrogen-bonding sites in this compound and its derivatives make them promising building blocks for the construction of novel materials.
Triazine-based compounds are utilized as monomers in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). rsc.orgmdpi.com These materials are of interest for applications such as gas storage and separation due to their high surface area and tunable porosity. The triazine units contribute to the thermal and chemical stability of the resulting polymers. While direct polymerization of this compound may not be common, it can be chemically modified to introduce polymerizable functional groups, thereby serving as a precursor to triazine-containing monomers. For example, triazine derivatives have been used to create microporous polymers for selective CO2 adsorption. gassnova.no
In the realm of supramolecular chemistry, the ability of triazine derivatives to form well-defined hydrogen-bonded networks is a key feature. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org The amino group and the ring nitrogens of this compound can act as hydrogen bond donors and acceptors, respectively, driving the self-assembly of molecules into larger, ordered structures. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org These supramolecular assemblies can exhibit interesting properties and have potential applications in areas such as crystal engineering and host-guest chemistry. rsc.orgrsc.org For instance, triazine-based oligomers have been shown to form stable duplexes and rosettes through hydrogen bonding. rsc.orgrsc.org A triazine pyridinium (B92312) derivative has also been used in a supramolecular cascade assembly for cell imaging. rsc.org
Development as an Analytical Reagent
The reactivity of the amino group in this compound and the strong UV absorbance or fluorescence of the triazine ring system make it and its derivatives suitable for use as analytical reagents, particularly in chromatography.
Pre-column Derivatization Reagent in Chromatography
Pre-column derivatization is a technique used in high-performance liquid chromatography (HPLC) to improve the detection and separation of analytes that lack a suitable chromophore or fluorophore. chromatographyonline.comresearchgate.netsci-hub.se Triazine-based reagents are effective for the derivatization of primary and secondary amines and amino acids. academicjournals.orgmdpi-res.com
While this compound itself is not a common derivatizing agent, its structural motifs are found in reagents designed for this purpose. For example, chiral triazine-based reagents have been developed for the enantioseparation of amino acids. academicjournals.org These reagents react with the amino group of the analyte to form diastereomers that can be separated on a standard achiral HPLC column. The triazine core often enhances the detectability of the derivatives by mass spectrometry. academicjournals.org
The general principle involves the reaction of a reactive triazine derivative, such as a chlorotriazine, with the analyte. The choice of the triazine reagent can be tailored to introduce a specific tag for UV, fluorescence, or mass spectrometric detection. chromatographyonline.com
The table below lists some triazine-based derivatization reagents and their applications.
| Derivatization Reagent | Analyte Class | Detection Method |
| (S and R)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine | Carboxylic acids | LC-MS/MS academicjournals.org |
| (S and R)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate | Amines and amino acids | LC-MS/MS academicjournals.org |
| Chiral dichloro-s-triazines | DL-amino acids | RP-HPLC with UV detection |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Carboxylic acids | Enhances enantioseparation of fluorescent derivatives researchgate.net |
Selective Detection or Quantification in Non-biological Matrices
There is currently a lack of specific published research demonstrating the use of this compound as a chemical probe for the selective detection or quantification of analytes in non-biological matrices.
Exploration as a Scaffold for Novel Functional Materials
Similarly, there is a scarcity of dedicated research on the exploration of this compound as a primary scaffold for the synthesis of novel functional materials.
Structure Activity Relationship Sar Investigations in Vitro and in Silico Focus Only
Design Principles for Modulating Chemical Reactivity and Selectivity
The design of bioactive 1,2,4-triazine (B1199460) derivatives hinges on the strategic placement of substituents to modulate properties like potency and selectivity. The tert-butyl group at the 5-position is a common feature, providing a bulky, lipophilic anchor that can influence binding orientation and metabolic stability. The amine group at the 3-position offers a key interaction point, often acting as a hydrogen bond donor.
A prime example of these design principles can be seen in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), a target implicated in inflammation. nih.gov An extensive structure-activity relationship (SAR) study of 1,2,4-triazine antagonists revealed that the substituents at the 5- and 6-positions of the triazine ring are critical for potency. nih.gov The general synthetic strategy involves the condensation of a 1,2-dicarbonyl compound with an acid hydrazide. nih.gov A limitation of this method is that using unsymmetrical 1,2-diketones can lead to mixtures of regioisomers, requiring careful characterization. nih.gov
In one study, starting with a symmetrical lead compound, researchers systematically introduced different aryl groups at the 5- and 6-positions to explore the binding pockets of the receptor. nih.gov This approach allowed for the fine-tuning of antagonist activity, demonstrating that even subtle changes to these substituents could significantly alter the inhibitory concentration (pIC₅₀). nih.gov This highlights a core design principle: the 1,2,4-triazine core serves as a versatile scaffold where modifications at specific positions can be used to optimize interactions with a target protein and enhance biological activity.
Elucidation of Molecular Recognition and Binding Interactions with In Vitro or Model Biological Targets
Understanding how 1,2,4-triazine derivatives bind to their biological targets is crucial for rational drug design. This is achieved through a combination of in vitro assays, such as enzyme inhibition and receptor binding studies, supported by in silico modeling.
While specific cell-free enzyme inhibition data for 5-tert-butyl-1,2,4-triazin-3-amine is not broadly detailed in the literature, the 1,2,4-triazine class has demonstrated potent inhibitory activity in various in vitro systems. For instance, a series of 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives were synthesized and evaluated for their activity against the erythrocytic stage of Plasmodium falciparum, the parasite responsible for malaria. nih.gov
These in vitro assays measure the concentration of the compound required to inhibit parasite growth by 50% (IC₅₀). The most potent compound in the series, 6k , showed an IC₅₀ of just 0.008 µM against the 3D7 strain of the parasite. nih.gov This compound also retained high potency against chloroquine-resistant (W2, IC₅₀ = 0.0047 µM) and artemisinin-resistant (MRA1240, IC₅₀ = 0.0086 µM) strains, indicating it likely acts on a novel enzymatic target within the parasite. nih.gov While these values represent inhibition of a whole organism in an in vitro setting, they are a critical first step in identifying potential enzyme inhibitors for further investigation.
Table 1: In Vitro Antimalarial Activity of 1,2,4-Triazine Derivative 6k
| Compound | Target (P. falciparum Strain) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6k | 3D7 (Sensitive) | 0.008 | nih.gov |
| 6k | W2 (Chloroquine-Resistant) | 0.0047 | nih.gov |
| 6k | MRA1240 (Artemisinin-Resistant) | 0.0086 | nih.gov |
In vitro receptor binding assays are fundamental to characterizing the interaction between a ligand and its receptor. The 1,2,4-triazine scaffold has been successfully employed to develop potent ligands for several receptors.
GPR84 Receptor Antagonists: In the search for new GPR84 antagonists, a series of 3-methylindole-5,6-trisubstituted 1,2,4-triazines were evaluated in a guanosine (B1672433) 5′-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assay. nih.gov This cell-free assay measures the ability of a compound to block agonist-induced G-protein activation. The results, expressed as pIC₅₀ (the negative log of the half-maximal inhibitory concentration), demonstrated a clear SAR, where different substituents on the aryl rings at the 5- and 6-positions led to a wide range of potencies. nih.gov
Table 2: In Vitro Activity of Selected 1,2,4-Triazine Derivatives as GPR84 Antagonists
| Compound | Substituents | pIC₅₀ (mean ± SEM) | Reference |
|---|---|---|---|
| 26 | R1=H, R2=H | 6.01 ± 0.05 | nih.gov |
| 31 | R1=H, R2=4-F | 6.61 ± 0.05 | nih.gov |
| 37 | R1=H, R2=4-OMe | 7.10 ± 0.03 | nih.gov |
| 42 | R1=H, R2=3-F, 4-OMe | 7.37 ± 0.03 | nih.gov |
GABA-A Receptor Inverse Agonists: The 1,2,4-triazine nucleus is also present in more complex fused systems, such as pyrazolo[1,5-d] nih.govbenchchem.comnih.govtriazines, which have been investigated as selective inverse agonists for the α5 subunit of the GABA-A receptor. researchgate.netfigshare.com One such compound, MRK-016 , which features a tert-butyl group, was found to have a high affinity for recombinant human GABA-A receptors. researchgate.net Radioligand binding assays showed that MRK-016 binds with affinities (Ki) between 0.8 and 1.5 nM across α1, α2, α3, and α5-containing receptor subtypes, demonstrating its potent interaction with this target class in an in vitro setting. researchgate.netfigshare.com
Pharmacophore Mapping and Ligand Design Principles (purely in silico or in vitro binding assays)
Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govnih.gov A pharmacophore model can be generated based on the structures of known active ligands or from the crystal structure of a ligand-receptor complex. nih.gov
For a series of 1,2,4-triazine derivatives active at a particular target, a pharmacophore model would typically include:
Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the triazine ring and the exocyclic amine group are key hydrogen bonding sites.
Hydrophobic Features: The tert-butyl group is a significant hydrophobic feature that can occupy a corresponding hydrophobic pocket in the receptor, contributing to binding affinity.
Aromatic/Ring Features: Aryl substituents, such as those in the GPR84 antagonists, define crucial aromatic interaction points. nih.gov
Once validated, this model serves as a 3D query to filter large compound databases, identifying novel molecules that possess the required pharmacophoric features and are therefore more likely to be active. nih.gov
Computational Approaches to Lead Generation and Optimization (e.g., virtual screening)
Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds.
Virtual Screening: Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net Following the development of a validated pharmacophore model for a 1,2,4-triazine target, this model can be used to screen millions of commercially available compounds computationally. Hits from this screening can then be subjected to further filtering, such as molecular docking. nih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For the 1,2,4-triazine GPR84 antagonists, a molecular docking study provided a structural hypothesis for their binding mode. nih.gov The in silico model suggested that the 5- and 6-aryl substituents of the triazine ring bind in distinct pockets within the receptor. nih.gov This computational insight allows researchers to rationally design new analogs with substituents tailored to better fit these pockets, thereby optimizing binding affinity and selectivity. This synergy between in silico prediction and chemical synthesis accelerates the lead optimization cycle.
Emerging Research Areas and Future Directions for 5 Tert Butyl 1,2,4 Triazin 3 Amine Research
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. For 1,2,4-triazine (B1199460) derivatives, research is shifting away from traditional, often harsh, reaction conditions towards more sustainable alternatives.
Future synthetic strategies for 5-Tert-butyl-1,2,4-triazin-3-amine and related compounds are expected to focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Microwave irradiation has been successfully used for the final nucleophilic substitution step in the synthesis of substituted 1,3,5-triazines, a method that could be adapted for 1,2,4-triazine analogues. mdpi.comchim.it The rapid heating avoids the decomposition of reagents and products, leading to cleaner reactions. chim.it
Sonochemistry: The use of ultrasound in chemical reactions offers another green alternative. A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives has been developed that uses water as a solvent and achieves high yields in as little as five minutes. nih.gov Such methods are considered significantly "greener" than classical heating approaches. nih.gov
Catalytic Approaches: The use of novel catalysts, such as yttrium salts for the cyclotrimerization of nitriles, presents a milder, solvent-free alternative to traditional high-temperature and high-pressure methods for creating the triazine core. chim.it
These methodologies promise not only to be more environmentally benign but also more economical and scalable, facilitating broader access to these compounds for further research.
Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives
| Methodology | Typical Reaction Time | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | Organic Solvents (e.g., THF, Dioxane) | Well-established procedures | nih.govmdpi.com |
| Microwave-Assisted | Minutes | Minimal or No Solvent | Rapid, high yields, clean reactions | mdpi.comchim.it |
| Sonochemistry | Minutes | Water | Environmentally friendly, rapid, energy-efficient | nih.gov |
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
A deep understanding of a compound's structure and behavior requires sophisticated analytical methods. While standard techniques like NMR and mass spectrometry are routine, future research will increasingly rely on advanced spectroscopic methods to study the dynamic processes of this compound.
Single-Crystal X-ray Diffraction (SC-XRD): This technique provides unambiguous determination of molecular structure, including bond lengths, angles, and crystal packing. nih.govmdpi.com It has been used to study related dihydropyrazolo[5,1-с] researchgate.netnih.govrsc.orgtriazine structures, revealing how different substituents influence the conformation of the triazine ring. nih.gov Applying SC-XRD to this compound and its derivatives would provide fundamental structural data crucial for understanding its reactivity and interactions.
Fluxional Behavior Analysis: Some triazine-related compounds, such as certain borate (B1201080) ligands, exhibit fluxional behavior in solution, which can be studied using variable-temperature NMR spectroscopy. nih.gov Investigating whether this compound exhibits similar dynamic processes could reveal important information about its conformational stability and reactivity.
In-situ Monitoring: Techniques like in-situ FTIR or Raman spectroscopy could be employed to monitor the synthesis of this compound in real-time, allowing for precise optimization of reaction conditions and a deeper understanding of the reaction mechanism.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For compounds like this compound, these computational tools offer powerful predictive capabilities.
Predicting Bioactivity: ML models can be trained on existing data for 1,2,4-triazine derivatives to predict the biological activity of new, unsynthesized compounds. This can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Optimizing Synthetic Routes: AI algorithms can analyze the vast landscape of chemical reactions to propose novel and efficient synthetic pathways for this compound, potentially identifying more sustainable or cost-effective methods.
In Silico Property Prediction: Computational tools can predict various physicochemical properties, such as solubility, lipophilicity, and membrane affinity. Such in silico ADME (absorption, distribution, metabolism, and excretion) analysis is crucial in the early stages of drug development to assess the "drug-likeness" of a compound. mdpi.com
Discovery of Undiscovered Chemical Transformations and Reactivity Patterns
While the 1,2,4-triazine core has known reactivity patterns, there remains significant potential for discovering novel chemical transformations. The specific electronic and steric properties imparted by the tert-butyl and amine groups on this compound make it a unique substrate for exploration.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: 1,2,4-Triazines are known to participate in IEDDA reactions with strained alkynes, a cornerstone of bioorthogonal chemistry. rsc.org Investigating the kinetics and substrate scope of this reaction for this compound could lead to new applications in chemical biology.
Cross-Coupling Reactions: Modern cross-coupling methods, such as the Liebeskind–Srogl reaction, have been used to synthesize C3-substituted triazinium salts. nih.gov Exploring the application of various cross-coupling reactions (e.g., Suzuki, Sonogashira) to the this compound scaffold would enable the synthesis of a diverse library of derivatives for further study.
Functionalization of the Triazine Ring: Research into the selective functionalization of the different positions on the triazine ring of this compound could unlock new reactivity patterns and provide access to novel molecular architectures.
Potential for Developing New Chemical Tools and Probes
The unique properties of the 1,2,4-triazine ring make it an attractive scaffold for the development of chemical tools and probes for biological and materials science applications.
Bioorthogonal Chemistry: As mentioned, 1,2,4-triazines are valuable reagents in bioorthogonal chemistry. Developing derivatives of this compound that are stable under biological conditions yet highly reactive toward specific dienophiles could yield powerful tools for live-cell imaging and labeling. rsc.orgnih.gov
PET Imaging Probes: The 1,3,5-triazine core has been used as a "tool box" for developing peptidic PET (Positron Emission Tomography) imaging probes. nih.govacs.org The 1,2,4-triazine scaffold of this compound could similarly serve as a core for constructing new imaging agents for diagnosing and studying diseases.
Luminogenic Probes: Certain Iridium(III) complexes containing a 1,2,4-triazine ring are non-luminescent but become highly emissive after reacting with strained alkynes. rsc.org This "luminogenic" behavior is highly desirable for bioimaging applications, and similar probes could be developed from the this compound scaffold.
Table 2: Potential Applications as Chemical Tools
| Application Area | Underlying Principle | Potential Advantage of 1,2,4-Triazine Core | Reference |
|---|---|---|---|
| Live-Cell Imaging | Inverse Electron Demand Diels-Alder (IEDDA) reaction | High reactivity and specificity; potential for luminogenic turn-on | rsc.org |
| PET Imaging | Chelating radioisotopes for targeted delivery | Versatile scaffold for attaching targeting moieties and chelators | nih.govacs.org |
| Drug Development | Scaffold for structure-activity relationship (SAR) studies | Privileged structure in medicinal chemistry with tunable properties | nih.gov |
Expanding the Role of the 1,2,4-Triazine Core in Interdisciplinary Chemical Research
The 1,2,4-triazine core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The future of research on this compound involves leveraging this core structure to address challenges across multiple scientific disciplines.
Medicinal Chemistry: Derivatives of 1,2,4-triazine have been investigated for a wide range of pharmacological activities. researchgate.netnih.gov Future work could explore derivatives of this compound as potential therapeutic agents.
Materials Science: The ability of the triazine ring to participate in various intermolecular interactions makes it a valuable building block for supramolecular assemblies and functional materials. chim.it
Agrochemicals: Triazine-based compounds have a long history of use as herbicides. Continued research could lead to the development of new, more selective, and environmentally benign agrochemicals based on the 1,2,4-triazine scaffold.
The continued exploration of this compound and its analogues, driven by these emerging research areas, promises to yield significant advancements in both fundamental chemistry and applied science.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and experimental design considerations for handling 5-tert-butyl-1,2,4-triazin-3-amine in laboratory settings?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood or glovebox to avoid inhalation or skin contact. Avoid cross-contamination by using disposable filter pipette tips and dedicated equipment. Post-experiment waste must be segregated and disposed via certified hazardous waste services .
- Experimental Design : Employ solvent-free synthesis methods (e.g., one-pot reactions) to minimize volatile byproducts. Pre-weigh reagents in controlled environments to reduce airborne exposure. Monitor reaction progress using thin-layer chromatography (TLC) or inline spectroscopy .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Synthetic Routes : Adapt one-pot cotrimerization strategies used for analogous triazine derivatives. For example, react tert-butyl-substituted nitriles with guanidine derivatives under reflux conditions in inert solvents (e.g., toluene). Optimize stoichiometry and temperature gradients to suppress side reactions .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via -NMR and FTIR .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Structural Confirmation : Combine - and -NMR to identify tert-butyl protons (δ ~1.3 ppm) and triazine ring carbons. Use high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Crystallography : For solid-state analysis, grow single crystals via slow evaporation (methanol/water) and perform X-ray diffraction. Compare bond lengths and angles with PubChem data for related triazines (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) .
Advanced Research Questions
Q. How do tautomeric equilibria in this compound influence its reactivity and biological activity?
- Methodological Answer :
- Tautomer Analysis : Use -NMR or computational modeling (DFT at B3LYP/6-311+G(d,p) level) to study proton migration between N1 and N4 positions. Compare energy barriers to tautomers in similar compounds (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine) .
- Bioactivity Correlation : Screen tautomers against microbial targets (e.g., E. coli) to assess antimicrobial potency. Link electronic properties (HOMO-LUMO gaps) to activity via QSAR models .
Q. What computational strategies can predict the intermolecular interactions of this compound in supramolecular assemblies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate packing behavior using force fields (e.g., AMBER) in software like GROMACS. Analyze hydrogen-bonding networks and π-π stacking with aromatic residues.
- Docking Studies : Use AutoDock Vina to model interactions with enzymatic pockets (e.g., cytochrome P450). Validate predictions with experimental binding assays .
Q. How can researchers resolve contradictions in reported biological activity data for triazine derivatives like this compound?
- Methodological Answer :
- Data Reconciliation : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for tautomerism by isolating specific forms via pH-adjusted crystallization.
- Meta-Analysis : Aggregate data from PubChem and DSSTox, applying multivariate regression to identify confounding variables (e.g., solvent polarity, substituent effects) .
Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
